molecular formula C21H20N4OS B3925445 3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B3925445
M. Wt: 376.5 g/mol
InChI Key: HBXGCXOECPOJOV-UHFFFAOYSA-N
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Description

3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazino moiety and subsequent functionalization with allylsulfanyl and dimethylphenyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazino moiety can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is unique due to its specific structural features, such as the presence of the allylsulfanyl group and the dimethylphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

6-(2,5-dimethylphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-4-11-27-21-23-20-18(24-25-21)15-7-5-6-8-17(15)22-19(26-20)16-12-13(2)9-10-14(16)3/h4-10,12,19,22H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXGCXOECPOJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 2
3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 3
3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 4
3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 5
3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 6
3-(Allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

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